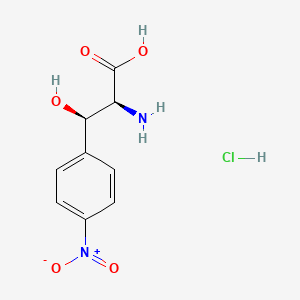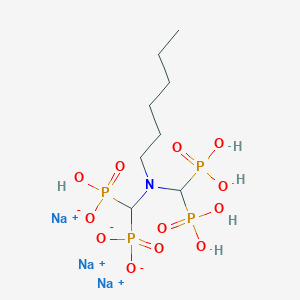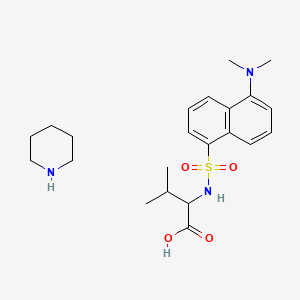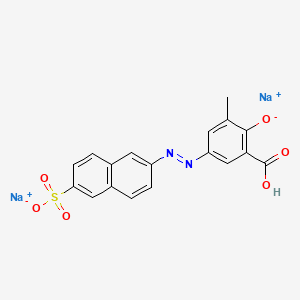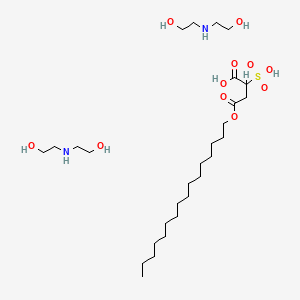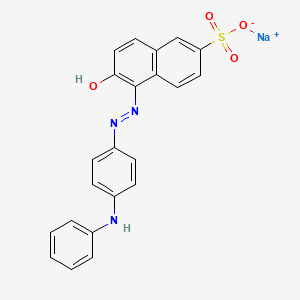
Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate typically involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity. The process involves:
Large-scale Diazotization: Using industrial-grade aniline and sodium nitrite.
Efficient Coupling: Employing continuous flow reactors to maintain consistent reaction conditions.
Purification: Utilizing crystallization and filtration techniques to obtain the pure sodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Reactions often involve nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation: Produces quinone derivatives.
Reduction: Yields corresponding amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in various electron transfer reactions. The molecular targets and pathways involved include:
Electron Transfer: The azo group can undergo reversible redox reactions, making it useful in various chemical processes.
Complex Formation: The sulfonate group can form stable complexes with metal ions, enhancing its application in dyeing and staining.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Sodium 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)naphthalene-2-sulphonate
Uniqueness
Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties such as high stability, intense coloration, and versatility in various chemical reactions .
Propiedades
Número CAS |
82469-77-0 |
|---|---|
Fórmula molecular |
C22H16N3NaO4S |
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
sodium;5-[(4-anilinophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O4S.Na/c26-21-13-6-15-14-19(30(27,28)29)11-12-20(15)22(21)25-24-18-9-7-17(8-10-18)23-16-4-2-1-3-5-16;/h1-14,23,26H,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
JWDMOALIWGTUIL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




